![molecular formula C20H16N2O8S2 B2551791 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid CAS No. 745029-05-4](/img/structure/B2551791.png)
2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid
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Overview
Description
Scientific Research Applications
Material Science
Researchers investigate the mechanical, thermal, and chemical stability of materials containing this compound. It may contribute to polymer blends, coatings, or functional materials.
For more details, you can refer to the compound’s entry in the Chemical Entities of Biological Interest (ChEBI) database . Additionally, if you’re interested in purchasing this compound, you can find it at Benchchem.
Mechanism of Action
Target of action
For instance, some sulfonylamino compounds have been found to interact with peroxisome proliferator-activated receptor delta .
Mode of action
Sulfonylamino compounds often act by binding to their targets and modulating their activity .
Pharmacokinetics
The sulfonylamino group can influence the pharmacokinetic properties of a compound .
Result of action
Sulfonylamino compounds can have a variety of biological effects depending on their specific structures and targets .
properties
IUPAC Name |
2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRDGFHBVLOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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